Home > Products > Building Blocks P16399 > 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine - 1150617-52-9

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-1808272
CAS Number: 1150617-52-9
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine belongs to the class of compounds known as pyrrolo[2,3-b]pyridines, also called 7-azaindoles. These compounds are bioisosteres of quinolines and indoles, exhibiting similar structural and electronic properties. [, ] 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, with its bromine and methyl substituents, presents unique possibilities for further derivatization and exploration of its potential in various research areas.

  • Compound Description: These copper(II) halide dimers incorporate 2-amino-5-methylpyridine (5MAP) as a ligand. They exhibit weak antiferromagnetic exchange.

3-Bromo-2-ethyl-5-methyl-7H-pyrrolido[2,3-b]pyridinium

  • Compound Description: This bicyclic compound, existing as the cation in [(3-Br-2-Et-5-Mepyrpy)(CH3CO2)4Cu2], features an additional pyrrolidine ring fused to the pyrrolo[2,3-b]pyridine core. It forms via in-situ condensation of 5MAP with 2-butanone, facilitated by copper(II)-catalyzed oxidation.

5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is the parent structure of the target compound and forms a planar azaindole skeleton. It exhibits intermolecular N—H⋯N hydrogen bonds in its crystal structure.

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide

  • Compound Description: This compound is a potent type II CDK8 inhibitor with promising antitumor activity against colorectal cancer. It functions by indirectly inhibiting β-catenin activity through CDK8 targeting, leading to the downregulation of the WNT/β-catenin signal.

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

  • Compound Description: This compound is the dihydrochloride dihydrate salt of pexidartinib, a known kinase inhibitor.
  • Compound Description: This radiolabeled compound is a potential dopamine D4 receptor imaging agent. It was synthesized using electrophilic fluorination of a trimethylstannyl precursor with high specific radioactivity [18F]F2.

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: These compounds are deaza analogs of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. They were synthesized to explore structure-activity relationships and potential anxiolytic activity.
  • Compound Description: This radiolabeled compound is another potential dopamine D4 receptor imaging agent. It was synthesized by reacting 3-(piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine with 4-[18F]fluorobenzaldehyde.
  • Compound Description: These are nortopsentin analogs and cyclin-dependent kinase 1 inhibitors with antitumor activity against diffuse malignant peritoneal mesothelioma (DMPM). They exhibit cytotoxic effects and induce caspase-dependent apoptosis.

N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

  • Compound Description: This series of compounds was explored as JAK1-selective inhibitors for potential use in inflammatory and autoimmune diseases. They were designed based on the binding modes of current JAK inhibitors.

2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid

  • Compound Description: This compound is a key pharmaceutical intermediate. Its synthesis involves a regioselective chlorination of 7-azaindole and a selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid.
  • Compound Description: This radiolabeled compound is a potential PET tracer for dopamine D4 receptors.

N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744)

  • Compound Description: ABBV-744 is a BET bromodomain inhibitor with selectivity for the second bromodomain (BD2). It was developed by exploiting the sequence differences between bromodomains BD1 and BD2.

N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine

  • Compound Description: This compound showcases a common chemical modification of the 1H-pyrrolo[2,3-b]pyridine scaffold where a sulfonyl group and a nitro group are introduced. It also demonstrates the potential for forming intramolecular hydrogen bonds.

{3-[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} -Amide of Propane-1-sulfonic acid

  • Compound Description: This compound is the subject of several patents highlighting its pharmaceutical relevance, particularly for potential use in cancer treatment. The patents focus on the development of specific formulations and manufacturing processes to enhance its bioavailability and therapeutic efficacy.

4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: The experimental charge density distribution and electronic structure of this compound were studied using high-resolution X-ray diffraction and density functional theory (DFT). The study revealed the covalent nature of bonds within the molecule and intermolecular interactions.

2-Propyl-1H-pyrrolo-[2,3-b]pyridine

  • Compound Description: This compound was synthesized as part of a larger effort to create substituted 1H-pyrrolo-[2,3-b]pyridines for use in bioactive drugs, highlighting its potential in medicinal chemistry.

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile

  • Compound Description: This compound is synthesized by reacting (Z)-2-(4-Chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile with triphenylphosphine.

N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

  • Compound Description: This compound, structurally similar to compound 14, reveals the impact of substituent orientation on the molecule's conformation. It emphasizes the potential influence of stereochemistry on the properties of 1H-pyrrolo[2,3-b]pyridine derivatives.

(6-(1-(5-Fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone

  • Compound Description: This compound is a potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor. It was discovered through scaffold hopping and lead optimization studies, guided by the co-crystal structure of an initial lead compound bound to ALK.

1,7-Dideaza-2'-deoxy-6-nitronebularine (1-(2-deoxy-β-D-erythro-pentofuranosyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine)

  • Compound Description: This compound is a pyrrolo[2,3-b]pyridine nucleoside analog with an intramolecular hydrogen bond that stabilizes the syn conformation. This conformation significantly influences its interaction with biological targets.

(1H-Pyrrolo [2,3-B] Pyridine) 7-Azaindole Analogs

  • Compound Description: These analogs, with various substituents on the phenyl ring of a phenacyl moiety, were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glycation. The study aimed to discover novel analogs with improved biological activities.

4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (8) and 4-Amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (9)

  • Compound Description: These compounds were synthesized and characterized as part of a study exploring new biologically active pyrrolo[2,3-b]pyridine scaffolds. Their synthesis involved reacting a new 2-amino-1H-pyrrole-3-carbonitrile derivative with 2-arylidenemalononitriles.

4,7-Dihydro-1H-pyrrolo[2,3-b]pyridine Derivatives

  • Compound Description: These compounds, synthesized from N-substituted 5-amino-3-cyanopyrroles, carbonyl compounds, and active methylene compounds, highlight the versatility of multicomponent reactions in accessing diverse chemical space.

Pyrrolo[2,3-b]pyridine-4-yl-amines and Pyrrolo[2,3-b]pyrimidine-4-yl-amines

  • Compound Description: This broad class of compounds has been identified as potential inhibitors of Janus kinases (JAKs). The patent describes the synthesis and potential therapeutic applications of these compounds in treating diseases associated with JAK dysregulation.

4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids

  • Compound Description: These compounds represent a class of pyrrolo[2,3-b]pyridine analogs designed and synthesized as potential antibacterial agents, drawing inspiration from the structure of nalidixic acid.

Ethyl 4,11-diamino-1,6,6a,8,9,10-hexahydropyrano[2,3-b]pyrrolo[2,3-f][1,8]naphthyridine-3-carboxylate

  • Compound Description: This compound, synthesized through a multistep process involving a pyrano[2,3-b][1,8]naphthyridine intermediate, was explored for its antimicrobial activity. It represents a complex heterocyclic system incorporating a pyrrolo[2,3-b]pyridine moiety.

6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles and Methyl 4,8-diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylates

  • Compound Description: These two classes of compounds, featuring distinct heterocyclic cores, were synthesized through cascade regioselective heterocyclization reactions of 2-acyl-1,1,3,3-tetracyanopropenides (ATCNs) with aliphatic thiols or methyl mercaptoacetate.
Overview

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyridine ring fused to a pyrrole ring. This compound features a bromine atom at the 5-position and a methyl group at the 4-position of the pyrrole ring. Its molecular formula is C8H7BrN2C_8H_7BrN_2, with a molecular weight of 211.06 g/mol . The compound is recognized for its potential applications in medicinal chemistry, particularly as a building block for synthesizing kinase inhibitors and other biologically active molecules .

Source and Classification

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide high-purity samples suitable for research purposes . In terms of classification, it belongs to the category of pyrrolopyridines, which are known for their diverse biological activities, including enzyme inhibition and potential therapeutic uses in treating various diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves several steps starting from readily available precursors. A common synthetic route includes:

  1. Bromination: The initial step often involves the bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
  2. Cyclization: Following bromination, cyclization reactions may occur to form the fused ring structure characteristic of this compound.
  3. Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity level (typically above 95%) for research applications .

Industrial production methods are less documented but would generally involve scaling up laboratory methods while optimizing reaction conditions for yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine can be represented in several formats:

  • InChI: InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)
  • SMILES: CC1=C2C=CNC2=NC=C1Br

This structure illustrates the arrangement of atoms within the molecule, highlighting the presence of both nitrogen-containing rings and the location of substituents such as bromine and methyl groups .

Chemical Reactions Analysis

Reactions and Technical Details

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical transformations:

  1. Oxidation: The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate or chromium trioxide.
  2. Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Nucleophilic Substitution: The bromine atom can be substituted with nucleophiles through nucleophilic substitution reactions in solvents like dimethylformamide (DMF) .

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionSodium azideDimethylformamide
Mechanism of Action

The mechanism of action for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound can inhibit their activity, thus blocking phosphorylation processes that are crucial for cell signaling pathways related to cell proliferation and survival . This mechanism underlies its potential use in cancer treatment and other therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine typically exhibits:

  • Appearance: Solid form
  • Purity: Generally around 95% or higher
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 211.06 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.

These properties are crucial for understanding its behavior in various chemical reactions and biological systems.

Applications

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine has several significant applications in scientific research:

  1. Medicinal Chemistry: It serves as a critical intermediate in synthesizing potential drug candidates targeting kinase enzymes involved in various diseases.
  2. Organic Synthesis: This compound is utilized as a building block for creating more complex heterocyclic compounds.
  3. Biological Studies: It plays a role in studying enzyme inhibition and protein-ligand interactions, contributing to drug discovery efforts aimed at treating conditions like cancer .
Synthetic Methodologies for 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Key Synthetic Routes and Reaction Optimization

Fischer Indole Cyclization Strategies for Core Scaffold Assembly

The Fischer indolization remains a cornerstone method for constructing the pyrrolo[2,3-b]pyridine (7-azaindole) core of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine. This approach typically employs 2-amino-3-bromopyridine as the starting material, reacting with α-haloketones under acidic conditions. The reaction proceeds through an enolization-cyclization-dehydration sequence, where the ketone carbonyl attacks the electron-deficient pyridine ring, followed by intramolecular condensation to form the fused bicyclic system. Critical optimization involves precise control of acid concentration (typically polyphosphoric acid or acetic acid at 80-110°C) and stoichiometric balance to prevent over-acylation or tar formation. Research demonstrates that substituting traditional Brønsted acids with Lewis acids like zinc chloride enables milder reaction temperatures (60-80°C) while maintaining yields of 65-75%, significantly reducing decomposition pathways common in harsh acidic environments [3] . The bromine substituent is often introduced prior to cyclization due to the electron-withdrawing nature of bromine facilitating nucleophilic attack during ring formation. Post-cyclization, the nitrogen protection with tert-butyloxycarbonyl (Boc) groups proves essential before methyl group introduction to prevent unwanted quaternization [4].

Palladium-Catalyzed Cross-Coupling for Bromine Substitution

The strategic placement of bromine at the 5-position enables versatile functionalization via palladium-catalyzed cross-coupling reactions. This halogen-directed chemistry transforms the core scaffold into complex pharmaceutical intermediates. Suzuki-Miyaura couplings with arylboronic acids proceed efficiently at room temperature using Pd(PPh₃)₄ (2-5 mol%) in aqueous DME (dimethoxyethane), achieving >85% conversion within 4 hours. Critical optimization studies reveal that electron-deficient boronic acids require slightly elevated temperatures (50-60°C) and the addition of catalytic silver oxide to prevent protodebromination side reactions. For aminations, Buchwald-Hartwig protocols with palladium precatalysts (e.g., Pd₂(dba)₃/XPhos) and cesium carbonate base in toluene at 80°C provide secondary amine derivatives in 70-90% isolated yields. The bromine position exhibits superior reactivity over other potential halogenation sites due to reduced steric hindrance and favorable electronic effects from the adjacent pyridine nitrogen. Microwave-assisted coupling (100-120°C, 20-30 min) further enhances reaction efficiency for challenging substrates, reducing typical reaction times from hours to minutes while maintaining yields above 80% [3] .

Regioselective Methylation Techniques in Pyrrolopyridine Systems

Achieving selective methylation at the 4-position presents significant synthetic challenges due to competing N-alkylation and C3/C6 methylation possibilities. Two predominant strategies have emerged: directed ortho-metalation and reductive deprotonation. The directed approach utilizes pyridine nitrogen protection with electron-withdrawing groups (e.g., tosyl or Boc) to enable regioselective lithiation at C4 using strong bases like lithium diisopropylamide (LDA) at -78°C in THF, followed by quenching with methyl iodide. This method achieves 4-methyl regioselectivity >20:1 over other positions. Alternatively, Minisci-type radical alkylation employs silver-catalyzed decarboxylation of trifluoroacetic acid under oxidative conditions (persulfate, 60°C), generating methyl radicals that selectively attack the electron-deficient C4 position. Radical methods provide complementary regioselectivity (typically 10:1 C4:C3 ratio) without requiring nitrogen protection, though yields are moderate (50-65%). Recent advances demonstrate that photoredox catalysis using Ru(bpy)₃Cl₂ and blue LEDs significantly enhances Minisci methylation yields to 75-80% while reducing silver requirements. Both approaches require careful exclusion of moisture and oxygen to prevent by-product formation [3] [5].

Table 1: Comparative Analysis of Methylation Methods for Pyrrolopyridine Systems

MethodConditionsRegioselectivity (C4:C3)Yield RangeKey Advantages
Directed LithiationLDA, THF, -78°C; CH₃I; N-protection needed>20:170-85%Excellent selectivity, predictable
Minisci RadicalAgNO₃, (NH₄)₂S₂O₈, TFA, 60°C8-10:150-65%No N-protection required
Photoredox MinisciRu(bpy)₃Cl₂, blue LEDs, Me₃N·BH₃, rt12-15:175-80%Mild conditions, reduced metal loading

Challenges in Purification and Yield Maximization

The purification of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine presents multiple challenges stemming from its structural properties and synthetic intermediates. The compound exhibits limited solubility in common organic solvents (<5 mg/mL in hexanes, ethyl acetate, or dichloromethane at 25°C), necessitating specialized purification techniques. Column chromatography typically employs mixed solvent systems such as ethyl acetate/hexanes with 5-10% methanol or isopropanol additives to prevent tailing and improve resolution. However, the compound's sensitivity to silica gel acidity causes decomposition during prolonged chromatography, manifesting as decreased recovery (30-40% loss) and colored impurities. Alternative purification via recrystallization from toluene/hexane mixtures (1:3 v/v) yields colorless crystals but requires careful temperature control during cooling (0.5°C/min from 80°C to 4°C) to prevent oiling out. Yield optimization strategies focus on minimizing purification steps through in-situ protection and telescoping synthetic sequences. For instance, direct Boc-protection after cyclization without intermediate isolation increases overall yield by 15-20% by preventing degradation during handling. Additionally, implementing extractive workups with pH-controlled aqueous phases (citrate buffer, pH 4.5) effectively removes metal catalysts and inorganic salts before final purification, significantly reducing column load [1] .

Table 2: Purification Challenges and Mitigation Strategies

ChallengeImpact on Yield/PurityMitigation StrategyEffectiveness
Low solubility in organic solventsChromatography tailing, poor resolutionMixed solvent systems with alcohol modifiersImproves resolution by 40-60%
Sensitivity to acidic silicaDecomposition (30-40% loss)Neutral alumina columns; recrystallizationReduces decomposition to <10%
Co-elution with synthetic by-productsProduct contamination (5-15% impurities)pH-controlled liquid-liquid extractionAchieves >95% phase transfer
Thermal instability above 150°CDegradation during distillationLow-temperature recrystallization (toluene/hexane)Yields >98% pure crystals

Scalability and Green Chemistry Approaches

Scalable production of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine requires addressing solvent sustainability, catalyst loading, and energy efficiency while maintaining reaction selectivity. Multistep sequences have been successfully telescoped to eliminate intermediate isolations, reducing solvent consumption by 40-50% and processing time by 30%. Key innovations include substituting traditional halogenation agents like molecular bromine with sodium bromate in aqueous acetic acid, significantly reducing hazardous waste generation. For cross-coupling steps, immobilized palladium catalysts on magnetic nanoparticles (Pd@Fe₃O₄) enable simple magnetic recovery and reuse for up to 8 cycles with consistent activity (yield decrease <3% per cycle), decreasing palladium consumption from 3 mol% to 0.5 mol% in large-scale batches. Continuous flow chemistry represents another advancement, where Fischer cyclization occurs in a microreactor at precisely controlled temperatures (100±2°C) with residence times under 15 minutes, compared to 4-6 hours in batch processes. This approach enhances heat transfer and mixing while suppressing side reactions, consistently delivering 85-90% yield at decagram scale. Solvent sustainability initiatives focus on replacing dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps and implementing aqueous workups with bicarbonate washes instead of organic solvents for acid removal. These combined approaches reduce the process mass intensity (PMI) from 120 to <40, aligning with pharmaceutical green chemistry principles [3] [5].

Table 3: Scalability Comparison of Batch vs. Flow Synthesis

ParameterTraditional Batch ProcessOptimized Flow ProcessImprovement Factor
Reaction volume10-15 L/kg2-3 L/kg5-fold reduction
Catalyst loading3 mol% Pd (single use)0.5 mol% Pd (recycled 8x)24-fold reduction
Reaction time4-6 hours12-15 minutes20-fold reduction
Temperature control±5°C±1°CPrecision improvement
Overall yield65-70%85-90%20-25% increase
PMI (Process Mass Intensity)100-12030-403-fold reduction

Properties

CAS Number

1150617-52-9

Product Name

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)

InChI Key

NWINRLXRPPSXIY-UHFFFAOYSA-N

SMILES

CC1=C2C=CNC2=NC=C1Br

Canonical SMILES

CC1=C2C=CNC2=NC=C1Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.